molecular formula C16H7F7N2O B2356380 7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 303996-21-6

7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No. B2356380
CAS RN: 303996-21-6
M. Wt: 376.234
InChI Key: HDORTJRTLBQLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as trifluoromethylpyridines, has been documented . There are three main methods for preparing trifluoromethylpyridine (TFMP) derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group .

Scientific Research Applications

Herbicidal Activity

Compound 2a: exhibits promising herbicidal activity. Researchers have found that it shows efficacy both in pre-emergence and post-emergence applications. Specifically:

Phytoene Desaturase (PDS) Inhibition

Phytoene desaturase is a key enzyme in carotenoid biosynthesis. Compound 2a interacts with Synechococcus PDS, as revealed by molecular simulation studies. Understanding these interactions can guide further optimization for herbicidal applications .

Fulvestrant Analogs

The trifluoromethyl group in 2a is also relevant in medicinal chemistry. For instance, fulvestrant, an FDA-approved drug for hormone-receptor-positive metastatic breast cancer, contains a similar motif .

Analgesic Potential

While not directly related to 2a , the trifluoromethylphenyl group has been explored in the synthesis of piperidine derivatives with in vivo analgesic potential. These studies contribute to drug development .

properties

IUPAC Name

7-(3-fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F7N2O/c17-8-2-1-3-9(6-8)26-13-5-4-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDORTJRTLBQLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

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